4-cyclopropyl-5-fluoro-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopropyl-5-fluoro-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a complex compound known for its broad spectrum of applications in scientific research. It boasts a unique structural motif that enhances its interaction with various biological targets. This compound combines a cyclopropyl group, a fluorine atom, a pyrimidine ring, and a methylsulfanyl group, reflecting its synthetic complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-5-fluoro-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine typically involves several steps:
Formation of Cyclopropyl and Fluorinated Pyrimidine Core:
Attachment of Methylsulfanyl Group: : This step involves the addition of the methylsulfanyl group to the pyrimidine ring using a suitable thiolating reagent under controlled conditions to avoid overreaction.
Coupling with Piperazine: : The piperazine ring is introduced via nucleophilic substitution, usually facilitated by activating agents to enhance the coupling efficiency.
Industrial Production Methods
Industrial-scale synthesis of this compound requires optimization of reaction conditions to maximize yield and purity. This often involves:
Use of continuous flow reactors for better control of reaction parameters.
Employment of advanced purification techniques such as column chromatography and recrystallization.
Implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-5-fluoro-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine undergoes several types of chemical reactions:
Oxidation: : This compound can be oxidized to form sulfoxides or sulfones, typically using oxidizing agents like hydrogen peroxide.
Reduction: : Reduction can yield simpler derivatives, often requiring metal hydrides or catalytic hydrogenation.
Substitution: : The fluorine and methylsulfanyl groups can be substituted under suitable nucleophilic or electrophilic conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Lithium aluminum hydride, catalytic hydrogenation.
Substitution Reagents: : Halogenating agents, nucleophiles such as alkoxides.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Reduced pyrimidine derivatives.
Substitution Products: : Varied fluorinated or thiolated pyrimidine compounds.
Scientific Research Applications
4-cyclopropyl-5-fluoro-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is utilized in diverse scientific research areas:
Chemistry
Synthesis of Complex Molecules: : Serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology
Protein-Ligand Studies: : Its ability to interact with proteins makes it valuable in studying protein-ligand interactions.
Medicine
Drug Discovery: : Explored as a lead compound in the development of new therapeutics, particularly in the treatment of infections and cancer.
Industry
Material Science: : Used in developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-cyclopropyl-5-fluoro-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine exerts its effects involves interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and DNA.
Pathways Involved: : Often modulates signaling pathways by binding to enzymes or receptors, leading to inhibition or activation of these pathways.
Comparison with Similar Compounds
Uniqueness
This compound’s unique combination of a cyclopropyl group, fluorine atom, and methylsulfanyl group distinguishes it from other pyrimidine derivatives, offering distinctive chemical reactivity and biological activity.
Similar Compounds
4-chloro-5-fluoro-6-{4-[2-(methylthio)pyrimidin-4-yl]piperazin-1-yl}pyrimidine: : Similar structure but different halogen.
4-cyclopropyl-5-fluoro-6-{4-[2-(ethylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine: : Similar but with an ethyl group instead of a methylsulfanyl group.
Properties
IUPAC Name |
4-cyclopropyl-5-fluoro-6-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6S/c1-24-16-18-5-4-12(21-16)22-6-8-23(9-7-22)15-13(17)14(11-2-3-11)19-10-20-15/h4-5,10-11H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEOHZQUXAOEST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.